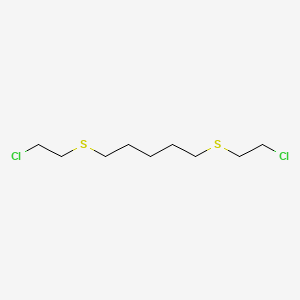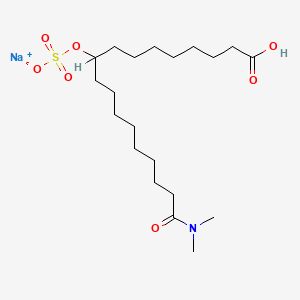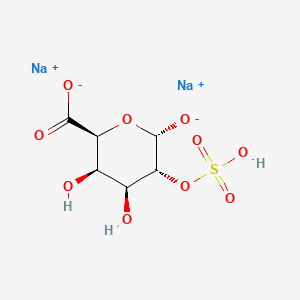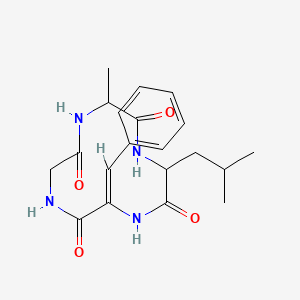
4-Amino-N-hydroxy-7-(2-hydroxy-ethoxymethyl)-7H-pyrrolo(2,3-d)pyrimidine-5-carboxamidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-N-hydroxy-7-(2-hydroxy-ethoxymethyl)-7H-pyrrolo(2,3-d)pyrimidine-5-carboxamidine is a complex organic compound that belongs to the class of pyrrolopyrimidines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-hydroxy-7-(2-hydroxy-ethoxymethyl)-7H-pyrrolo(2,3-d)pyrimidine-5-carboxamidine typically involves multi-step organic reactions. The starting materials often include pyrrolo(2,3-d)pyrimidine derivatives, which undergo various functional group transformations to introduce the amino, hydroxy, and carboxamidine groups. Common reagents used in these reactions include amines, hydroxylating agents, and carboxamidine precursors. Reaction conditions may involve the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-Amino-N-hydroxy-7-(2-hydroxy-ethoxymethyl)-7H-pyrrolo(2,3-d)pyrimidine-5-carboxamidine can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of nitro groups to amino groups using reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophilic substitution reactions where functional groups are replaced by nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with Pd/C or sodium borohydride in methanol.
Substitution: Alkyl halides or alkoxides in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions. For example, oxidation of hydroxyl groups may yield ketones or aldehydes, while reduction of nitro groups will produce amines.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, viral infections, and inflammatory disorders.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 4-Amino-N-hydroxy-7-(2-hydroxy-ethoxymethyl)-7H-pyrrolo(2,3-d)pyrimidine-5-carboxamidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and biological processes.
相似化合物的比较
Similar Compounds
4-Amino-7H-pyrrolo(2,3-d)pyrimidine-5-carboxamidine: Lacks the hydroxy and ethoxymethyl groups.
N-hydroxy-7-(2-hydroxy-ethoxymethyl)-7H-pyrrolo(2,3-d)pyrimidine-5-carboxamidine: Lacks the amino group.
4-Amino-N-hydroxy-7H-pyrrolo(2,3-d)pyrimidine-5-carboxamidine: Lacks the ethoxymethyl group.
Uniqueness
The presence of the amino, hydroxy, and ethoxymethyl groups in 4-Amino-N-hydroxy-7-(2-hydroxy-ethoxymethyl)-7H-pyrrolo(2,3-d)pyrimidine-5-carboxamidine makes it unique compared to similar compounds. These functional groups contribute to its distinct chemical reactivity and potential biological activity.
属性
CAS 编号 |
120386-09-6 |
|---|---|
分子式 |
C10H14N6O3 |
分子量 |
266.26 g/mol |
IUPAC 名称 |
4-amino-N'-hydroxy-7-(2-hydroxyethoxymethyl)pyrrolo[2,3-d]pyrimidine-5-carboximidamide |
InChI |
InChI=1S/C10H14N6O3/c11-8(15-18)6-3-16(5-19-2-1-17)10-7(6)9(12)13-4-14-10/h3-4,17-18H,1-2,5H2,(H2,11,15)(H2,12,13,14) |
InChI 键 |
FGOIGJWZOGAZHP-UHFFFAOYSA-N |
手性 SMILES |
C1=C(C2=C(N=CN=C2N1COCCO)N)/C(=N/O)/N |
规范 SMILES |
C1=C(C2=C(N=CN=C2N1COCCO)N)C(=NO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


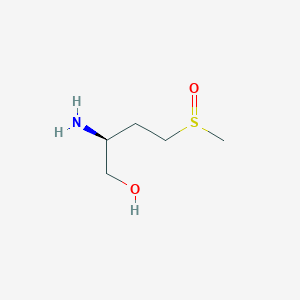



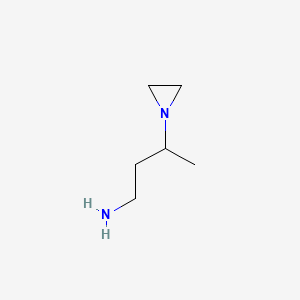
![2-Hydroxy-3-[3-(trimethoxysilyl)propoxy]propyl acrylate](/img/structure/B12681166.png)


